Pyrido[2,1,6-de]quinolizine
Overview
Description
Pyrido[2,1,6-de]quinolizine: is a heterocyclic compound with the molecular formula C₁₂H₉N and a molecular weight of 167.2066 g/mol . It is characterized by a fused ring system that includes a pyridine ring and a quinolizine ring, making it a unique structure in the realm of nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,1,6-de]quinolizine typically involves cyclization reactions. One common method includes the reaction of an ester with dimethyl acetylenedicarboxylate in boiling benzene, forming a Diels-Alder adduct . This adduct can then be converted into a dihydro-derivative, which upon further reaction, forms this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: Pyrido[2,1,6-de]quinolizine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Hydrogenation reactions can convert it into tetrahydro-derivatives.
Substitution: Electrophilic substitution reactions occur primarily at the 4- and 6-positions of the quinolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Tetrahydro-Pyrido[2,1,6-de]quinolizine.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Pyrido[2,1,6-de]quinolizine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its unique structural features.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Pyrido[2,1,6-de]quinolizine involves its interaction with molecular targets such as enzymes and receptors. Its unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Quinolizine: Shares the quinolizine ring but lacks the pyridine ring.
Pyridine: Contains only the pyridine ring without the fused quinolizine structure.
Isoquinoline: Another nitrogen-containing heterocycle with a different ring fusion pattern.
Uniqueness: Pyrido[2,1,6-de]quinolizine is unique due to its fused ring system, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity compared to simpler heterocycles like pyridine and quinolizine .
Properties
IUPAC Name |
13-azatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGOXVYQBYCRRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=CC3=CC=CC(=C1)N23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199861 | |
Record name | Pyrido(2,1,6-de)quinolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519-61-9 | |
Record name | Pyrido(2,1,6-de)quinolizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrido(2,1,6-de)quinolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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